2-(4-Methylphenyl)propan-2-amine
Overview
Description
2-(4-Methylphenyl)propan-2-amine is a chemical compound with the molecular formula C10H15N . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis
The molecular structure of 2-(4-Methylphenyl)propan-2-amine is represented by the InChI code: 1S/C10H15N/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,11H2,1-3H3 . The molecular weight is 149.23 .Physical And Chemical Properties Analysis
2-(4-Methylphenyl)propan-2-amine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
1. Proteomics Research
- Application : “2-(4-Methylphenyl)propan-2-amine” is used as a specialty product in proteomics research .
2. Synthesis of Enantiopure Drug-like Compounds
- Application : “2-(4-Methylphenyl)propan-2-amine” is used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .
- Method : This involves the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . The asymmetric synthesis is optimized, and the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
- Results : The study showed that enantiopure drug-like ®-1-(3′,4′-disubstituted phenyl)propan-2-amines ®-8a–d could be obtained from the corresponding 1-arylpropan-2-ones (7a–d) .
Safety And Hazards
properties
IUPAC Name |
2-(4-methylphenyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIOEYFAAFXSSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342729 | |
Record name | 2-(4-methylphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)propan-2-amine | |
CAS RN |
6526-79-0 | |
Record name | 2-(4-methylphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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